molecular formula C15H23NO5S B063765 Metolachlor esa CAS No. 171118-09-5

Metolachlor esa

Cat. No.: B063765
CAS No.: 171118-09-5
M. Wt: 329.4 g/mol
InChI Key: CIGKZVUEZXGYSV-UHFFFAOYSA-N
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Description

Metolachlor ethanesulfonic acid is a degradation product of the herbicide metolachlor, which is widely used in agriculture to control annual grasses and small-seeded broadleaf weeds. Metolachlor ethanesulfonic acid is formed through the microbial degradation of metolachlor in the environment. It is known for its persistence and mobility in soil and water, making it a significant environmental contaminant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metolachlor ethanesulfonic acid is primarily formed through the microbial degradation of metolachlor in soil. The degradation process involves the replacement of the chlorine atom in metolachlor with a glutathione conjugate, followed by further decomposition through oxidation and hydroxylation to form metolachlor ethanesulfonic acid and metolachlor oxanilic acid .

Industrial Production Methods

There are no specific industrial production methods for metolachlor ethanesulfonic acid as it is not synthesized for commercial use. Instead, it is a byproduct of the degradation of metolachlor in the environment.

Chemical Reactions Analysis

Types of Reactions

Metolachlor ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized in the environment.

    Hydrolysis: It can undergo hydrolysis under certain conditions.

Common Reagents and Conditions

The degradation of metolachlor to metolachlor ethanesulfonic acid involves microbial action and environmental conditions such as the presence of water and oxygen .

Major Products Formed

The primary degradation products of metolachlor include metolachlor ethanesulfonic acid and metolachlor oxanilic acid .

Scientific Research Applications

Metolachlor ethanesulfonic acid has several scientific research applications, including:

Mechanism of Action

Metolachlor ethanesulfonic acid does not have a specific mechanism of action as it is a degradation product rather than an active compound. its presence in the environment can indicate the degradation pathways of metolachlor. The degradation process involves microbial enzymes that catalyze the conversion of metolachlor to its metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metolachlor ethanesulfonic acid is unique in its persistence and mobility in the environment, making it a significant marker for metolachlor contamination. Its formation and behavior in the environment are well-studied, providing valuable insights into the environmental fate of chloroacetamide herbicides .

Properties

IUPAC Name

2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGKZVUEZXGYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037567
Record name Metolachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171118-09-5
Record name Metolachlor ESA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171118-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolachlor ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171118095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-Ethyl-6-methyl-phenyl)-(2-methoxy-1-methyl-ethyl)-carbamoyl]-methanesulfonic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLACHLOR ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I8391P98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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